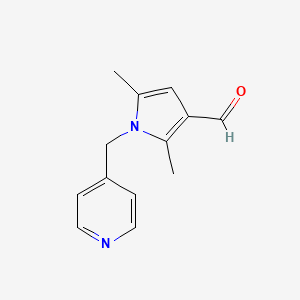
1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one
Overview
Description
The compound “1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one” is a type of organic compound containing an amine group (-NH2) and a diazinanone group. Amines are derivatives of ammonia and are found in many biologically active compounds. Diazinanones are a type of heterocyclic compound, which contain a ring structure that includes at least two different elements .
Synthesis Analysis
While specific synthesis methods for “1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one” were not found, amines can generally be synthesized through various methods such as reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FTIR) can be used to identify functional groups present in the compound .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions due to the presence of the amine group. They can act as nucleophiles in substitution reactions or bases in acid-base reactions .
Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Processes : Studies have reported the synthesis of related compounds, demonstrating the chemical versatility and reactivity of 1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one derivatives. For instance, the synthesis of compounds like 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol has been achieved through condensation reactions, indicating the potential for creating a wide array of derivatives (Rivera, Ríos-Motta, & Bolte, 2022).
Crystal Structure Analysis : The structural characteristics of similar compounds have been analyzed, such as in the study of 4-Hydroxy-6-(4-methoxyphenyl)-4-phenyl-1,3-diazinane-2-thione, which helps in understanding the molecular geometry and interaction potential of these compounds (Devarajegowda et al., 2011).
Chemical Reactivity and Applications
Chemical Immobilization for Electrochemistry : The aminophenyl derivatives of 1,3-diazinane compounds have been utilized for electrochemically grafting layers onto substrates, such as in the immobilization of carbon nanotubes on silicon, demonstrating their potential in electrochemical applications (Flavel et al., 2010).
Catalytic and Synthetic Applications : The compound and its derivatives have been studied for their reactivity in catalytic processes, such as in the synthesis of polycyclic heterocycles, indicating their utility in advanced organic synthesis and catalysis (Moustafa, 2001).
Photophysical Properties
- Photophysical Characterization : Research on similar compounds, like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine, has revealed insights into their photophysical properties, such as absorption spectra and emission lifetime data, which are crucial for applications in photochemistry and material sciences (Chin et al., 2010).
Biological and Medical Research
Antimicrobial Evaluation : Studies on analogues of 1-(4-Aminophenyl)-3-methyl-1,3-diazinan-2-one have shown antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Jyotirmaya & Sudhir Kumar, 2017).
Synthesis of Medicinal Compounds : Research has been conducted on the synthesis of novel medicinal compounds using derivatives of this chemical, indicating its relevance in drug development and pharmaceutical chemistry (Adam, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-aminophenyl)-3-methyl-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-7-2-8-14(11(13)15)10-5-3-9(12)4-6-10/h3-6H,2,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYGWLQTBWIHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890825-35-1 | |
| Record name | 1-(4-aminophenyl)-3-methyl-1,3-diazinan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)
![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B3038654.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-fluoro-4-methylanilino)-1-propanone](/img/structure/B3038656.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)



![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)